(5-Amino-2-chlorophenyl)boronic acid hydrochloride
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Overview
Description
(5-Amino-2-chlorophenyl)boronic acid hydrochloride is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used as building blocks in the synthesis of biologically active molecules . They are known to interact with various biological targets depending on the specific structures they are incorporated into.
Mode of Action
Boronic acids are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s use in sm cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.
Result of Action
As a building block in the synthesis of biologically active molecules , its effects would likely depend on the specific structures it is incorporated into.
Biochemical Analysis
Biochemical Properties
(5-Amino-2-chlorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where it acts as a formally nucleophilic organic group transferred from boron to palladium .
Cellular Effects
Given its role in the synthesis of KRAS G12C inhibitors , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the product is chemically stable under standard ambient conditions .
Metabolic Pathways
Given its role in the Suzuki–Miyaura coupling reaction , it may interact with enzymes or cofactors involved in carbon–carbon bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-chlorophenyl)boronic acid hydrochloride typically involves the following steps:
Chlorination: The selective chlorination of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity. The hydrochloride form is obtained by treating the boronic acid with hydrochloric acid, enhancing its solubility and stability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions, where the amino or chlorine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(5-Amino-2-chlorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the amino and chlorine substituents, making it less versatile in certain applications.
(4-Amino-3-chlorophenyl)boronic Acid: Similar structure but different positioning of the amino and chlorine groups, leading to different reactivity and applications.
(2-Amino-5-chlorophenyl)boronic Acid: Another positional isomer with distinct properties and uses.
Uniqueness: (5-Amino-2-chlorophenyl)boronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
958646-69-0 |
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Molecular Formula |
C6H7BClNO2 |
Molecular Weight |
171.39 g/mol |
IUPAC Name |
(5-amino-2-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 |
InChI Key |
JUMYKXJHLJGVQG-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)Cl)(O)O |
Origin of Product |
United States |
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